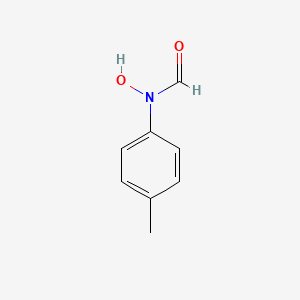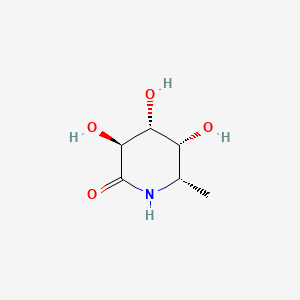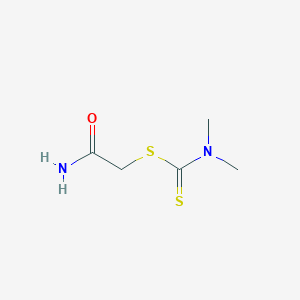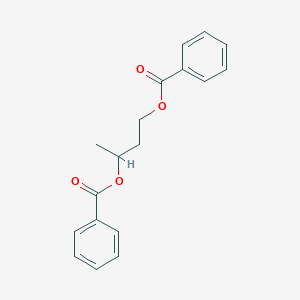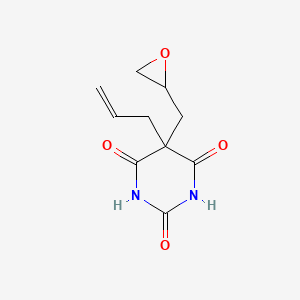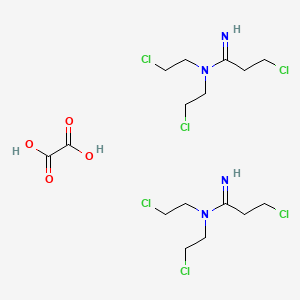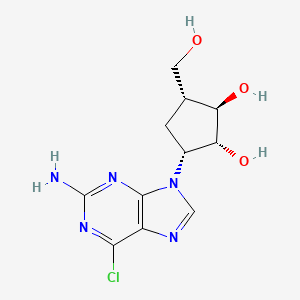![molecular formula C15H25NO B12792499 1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine CAS No. 76792-99-9](/img/structure/B12792499.png)
1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a piperidine ring attached to a bicyclic oxabicyclo[2.2.2]octane system, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic oxabicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired product formation.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted piperidines.
Applications De Recherche Scientifique
1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine exerts its effects involves interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: Inhibition or activation of enzymes, altering metabolic processes.
Pathways: Modulation of cellular pathways, affecting cell function and behavior.
Comparaison Avec Des Composés Similaires
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: Shares the bicyclic core but lacks the piperidine ring.
2-Oxabicyclo[2.2.2]octan-6-one: Similar bicyclic structure with a ketone functional group.
cis-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol: Contains a hydroxyl group instead of the piperidine ring.
Uniqueness: 1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine is unique due to the combination of its bicyclic structure and the piperidine ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Propriétés
Numéro CAS |
76792-99-9 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
1-(1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine |
InChI |
InChI=1S/C15H25NO/c1-14(2)12-7-8-15(3,17-14)13(11-12)16-9-5-4-6-10-16/h11-12H,4-10H2,1-3H3 |
Clé InChI |
FNKHEVHWQHMYOW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(O1)(C(=C2)N3CCCCC3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


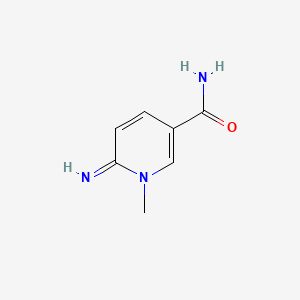

![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
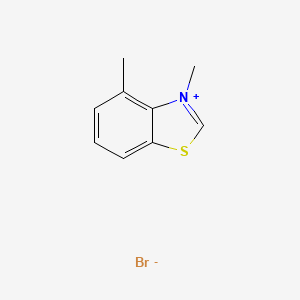
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
